![molecular formula C33H30N4O3 B2487508 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide CAS No. 1796882-71-7](/img/structure/B2487508.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide
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Description
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide is a useful research compound. Its molecular formula is C33H30N4O3 and its molecular weight is 530.628. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical (NLO) Materials
This compound exhibits significant nonlinear optical (NLO) properties, making it relevant for optoelectronic applications. NLO materials are crucial in fields such as fiber optics and data transmission. The presence of loosely bound excess electrons contributes to its remarkable hyperpolarizability (βo) value, which can be as high as 1.41 × 10^6 atomic units (au). Additionally, the hyper Rayleigh scattering hyperpolarizability (βHRS) reaches up to 1.31 × 10^6 au for the potassium (K) complex. Frequency-dependent first-order and second-order hyperpolarizability is also prominent at specific frequencies .
Electrides
The compound mimics molecular electrides due to its excess electrons. Electrides are unique materials where electrons act as anions, forming stable complexes with cations. In this case, single-alkali metals (Li, Na, and K) interact with the diaza[2.2.2] cryptand ligand. The weak van der Waals interactions between the metal and complexant play a crucial role in promoting NLO properties .
Thermodynamic and Kinetic Stability Studies
Interaction energy (E_int) and ab-initio molecular dynamic (AIMD) simulations reveal the thermodynamic and kinetic stabilities of these complexes. Understanding their stability is essential for practical applications .
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis provides insights into the nature of interactions between the alkali metal and the complexant. It highlights the roles of weak van der Waals forces in shaping the electronic structure .
Excited State Parameters
Using the TD-DFT method, we can determine excited state parameters and absorbance properties. An electron density difference map (EDDM) helps evaluate orbital contributions in excited states .
Potential as NLO Materials
Given its properties, this studied electride holds promise as a candidate for nonlinear optical materials. Further development and exploration may lead to practical applications in optoelectronics .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O3/c1-21-17-22(2)19-25(18-21)34-33(40)36-31-32(39)37(20-29(38)26-14-8-7-11-23(26)3)28-16-10-9-15-27(28)30(35-31)24-12-5-4-6-13-24/h4-19,31H,20H2,1-3H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVZKYAODKBQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide |
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